molecular formula C12H15N3 B11741127 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B11741127
M. Wt: 201.27 g/mol
InChI Key: FKHZEHDLOJPUIC-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylphenylamine under specific conditions. One common method is the nucleophilic substitution reaction, where the pyrazole derivative is heated in dimethyl sulfoxide (DMSO) in the presence of a base such as potassium hydroxide (KOH) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3

InChI Key

FKHZEHDLOJPUIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C

Origin of Product

United States

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